molecular formula C12H19F3N2O B7935655 (S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone

(S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B7935655
M. Wt: 264.29 g/mol
InChI Key: LCPUAJZOCZDQTE-VIFPVBQESA-N
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Description

(S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the use of piperidine derivatives and trifluoromethylation agents. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like nucleophilic substitution or coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Scientific Research Applications

(S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Trifluoromethylated compounds: Molecules containing the trifluoromethyl group.

Uniqueness

(S)-Piperidin-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone is unique due to the combination of the piperidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[(3S)-piperidin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O/c13-12(14,15)10-3-6-17(7-4-10)11(18)9-2-1-5-16-8-9/h9-10,16H,1-8H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPUAJZOCZDQTE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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